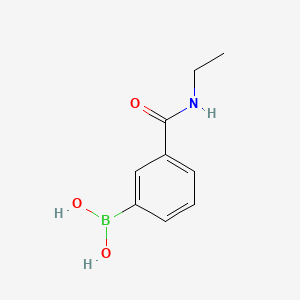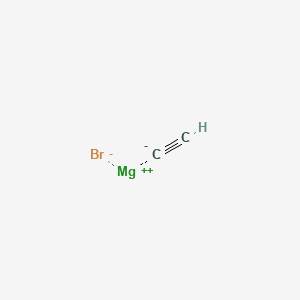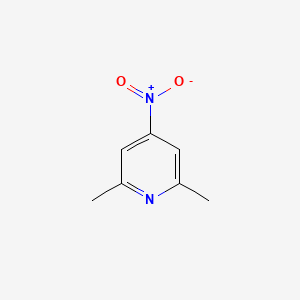
2-(Pyrazin-2-yl)ethanamine
Übersicht
Beschreibung
- 2-(Pyrazin-2-yl)ethanamine is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₉N₃ .
- It consists of a pyrrole ring and a pyrazine ring, making it a biologically active scaffold.
- The compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and antitumor properties.
Synthesis Analysis
- Several synthetic routes exist for 2-(Pyrazin-2-yl)ethanamine derivatives, including cyclization, ring annulation, cycloaddition, and direct C-H arylation.
- The intermediate compound is often prepared by condensation of pyrazin-2-amine with a suitable precursor.
Molecular Structure Analysis
- The molecular formula of 2-(Pyrazin-2-yl)ethanamine is C₆H₉N₃ .
- It contains two nitrogen atoms and exhibits a planar structure due to the conjugation between the pyrrole and pyrazine rings.
Chemical Reactions Analysis
- The specific chemical reactions involving 2-(Pyrazin-2-yl)ethanamine are not clearly recognized.
- Further research is needed to explore its reactivity and potential applications.
Physical And Chemical Properties Analysis
- Density : 1.17 g/cm³
- Boiling Point : Not available
- Melting Point : Not available
- Flash Point : Not available
- Solubility : Soluble in water and organic solvents
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Complexes
Studies have focused on the synthesis and characterization of metal complexes involving pyrazine derivatives. For example, low symmetry pyrazole-based tripodal tetraamine ligands, including those related to 2-(Pyrazin-2-yl)ethanamine, have been prepared and their metal complexes characterized. These complexes exhibit potential for catalytic, magnetic, and luminescent applications due to their unique coordination environments (Cubanski et al., 2013).
Antimicrobial Activity
Pyrazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized, showing significant antimicrobial activity against various strains (Hassan, 2013). Another study reported the synthesis of Cu(II) complexes of tridentate ligands showing DNA binding propensity and nuclease activity, alongside cytotoxicity against cancer cell lines (Kumar et al., 2012).
Synthesis of Complex Molecules
Research has explored the synthesis of complex molecules using pyrazine derivatives as intermediates or structural components. This includes the synthesis of novel indole-derived thioureas with potential antimicrobial and antiviral activities, indicating the versatility of pyrazine derivatives in drug development (Sanna et al., 2018).
Materials Science
Pyrazine derivatives have been utilized in materials science for the development of new materials with specific properties. For example, cadmium(II) Schiff base complexes were synthesized and investigated for their corrosion inhibition properties on mild steel, showcasing the potential of pyrazine derivatives in corrosion protection applications (Das et al., 2017).
Fluorescent Chemosensors
Pyrazine derivatives have been employed in the development of fluorescent chemosensors for the detection of metal ions. A novel pyrazoline derivative was synthesized and demonstrated as a fluorescent chemosensor for Fe3+ ions, highlighting the application of pyrazine derivatives in analytical chemistry (Khan, 2020).
Safety And Hazards
- Not a hazardous substance according to Regulation (EC) No. 1272/2008.
- It is classified as an irritant (R41) but does not require specific labeling.
- The compound is non-toxic to human cells.
Zukünftige Richtungen
- Despite its importance, there is limited research on the structure-activity relationship (SAR) of 2-(Pyrazin-2-yl)ethanamine .
- Future studies should explore its potential as a lead compound for treating various diseases.
Eigenschaften
IUPAC Name |
2-pyrazin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNJQSDKFXGALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389995 | |
| Record name | 2-(Pyrazin-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrazin-2-yl)ethanamine | |
CAS RN |
5321-59-5 | |
| Record name | 2-(Pyrazin-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrazin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















